Cas no 2138045-00-6 (5-chloro-2-(propan-2-yl)pyridine-4-carbonitrile)

5-chloro-2-(propan-2-yl)pyridine-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-2-(propan-2-yl)pyridine-4-carbonitrile
- EN300-1178617
- 2138045-00-6
-
- Inchi: 1S/C9H9ClN2/c1-6(2)9-3-7(4-11)8(10)5-12-9/h3,5-6H,1-2H3
- InChI Key: DZXRPZVJQDYPBI-UHFFFAOYSA-N
- SMILES: ClC1=CN=C(C=C1C#N)C(C)C
Computed Properties
- Exact Mass: 180.0454260g/mol
- Monoisotopic Mass: 180.0454260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 36.7Ų
5-chloro-2-(propan-2-yl)pyridine-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1178617-1000mg |
5-chloro-2-(propan-2-yl)pyridine-4-carbonitrile |
2138045-00-6 | 1000mg |
$2330.0 | 2023-10-03 | ||
Enamine | EN300-1178617-1.0g |
5-chloro-2-(propan-2-yl)pyridine-4-carbonitrile |
2138045-00-6 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1178617-500mg |
5-chloro-2-(propan-2-yl)pyridine-4-carbonitrile |
2138045-00-6 | 500mg |
$2236.0 | 2023-10-03 | ||
Enamine | EN300-1178617-5000mg |
5-chloro-2-(propan-2-yl)pyridine-4-carbonitrile |
2138045-00-6 | 5000mg |
$6757.0 | 2023-10-03 | ||
Enamine | EN300-1178617-50mg |
5-chloro-2-(propan-2-yl)pyridine-4-carbonitrile |
2138045-00-6 | 50mg |
$1957.0 | 2023-10-03 | ||
Enamine | EN300-1178617-2500mg |
5-chloro-2-(propan-2-yl)pyridine-4-carbonitrile |
2138045-00-6 | 2500mg |
$4566.0 | 2023-10-03 | ||
Enamine | EN300-1178617-100mg |
5-chloro-2-(propan-2-yl)pyridine-4-carbonitrile |
2138045-00-6 | 100mg |
$2050.0 | 2023-10-03 | ||
Enamine | EN300-1178617-250mg |
5-chloro-2-(propan-2-yl)pyridine-4-carbonitrile |
2138045-00-6 | 250mg |
$2143.0 | 2023-10-03 | ||
Enamine | EN300-1178617-10000mg |
5-chloro-2-(propan-2-yl)pyridine-4-carbonitrile |
2138045-00-6 | 10000mg |
$10018.0 | 2023-10-03 |
5-chloro-2-(propan-2-yl)pyridine-4-carbonitrile Related Literature
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
Additional information on 5-chloro-2-(propan-2-yl)pyridine-4-carbonitrile
Introduction to 5-chloro-2-(propan-2-yl)pyridine-4-carbonitrile (CAS No. 2138045-00-6)
5-chloro-2-(propan-2-yl)pyridine-4-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 2138045-00-6, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic compound features a pyridine core substituted with a chloro group at the 5-position and an isopropyl group at the 2-position, further functionalized with a nitrile group at the 4-position. Its unique structural attributes make it a valuable intermediate in the synthesis of various biologically active molecules.
The pyridine core is a cornerstone in medicinal chemistry due to its prevalence in numerous pharmacophores. The presence of the chloro substituent enhances electrophilicity, making the molecule susceptible to nucleophilic substitution reactions, which are pivotal in constructing more complex structures. The isopropyl group contributes to steric hindrance and can influence the compound's solubility and metabolic stability, while the nitrile group introduces both polarizability and potential sites for further functionalization.
In recent years, 5-chloro-2-(propan-2-yl)pyridine-4-carbonitrile has garnered attention for its role in developing novel therapeutic agents. One notable area of research involves its application in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The combination of the chloro, isopropyl, and nitrile groups provides multiple handles for medicinal chemists to modulate binding affinity and selectivity against target enzymes.
Recent studies have highlighted the compound's utility in generating derivatives with enhanced pharmacological properties. For instance, modifications at the 3-position of the pyridine ring, facilitated by this precursor, have led to compounds exhibiting potent activity against Janus kinases (JAKs), which play a key role in signal transduction pathways implicated in autoimmune disorders. The versatility of 5-chloro-2-(propan-2-yl)pyridine-4-carbonitrile lies in its ability to serve as a scaffold for structure-based drug design, allowing researchers to fine-tune molecular interactions with biological targets.
The agrochemical sector has also explored this compound as a building block for developing novel pesticides. Pyridine derivatives are well-documented for their efficacy against pests by interfering with neurotransmitter systems. The structural motifs present in 5-chloro-2-(propan-2-yl)pyridine-4-carbonitrile contribute to its potential as an intermediate for creating next-generation agrochemicals with improved environmental profiles and reduced toxicity to non-target organisms.
From a synthetic chemistry perspective, this compound exemplifies the importance of heterocyclic scaffolds in modern drug discovery. The strategic placement of functional groups such as the chloro, isopropyl, and nitrile moieties allows for diverse chemical transformations, including cross-coupling reactions, nucleophilic additions, and cyclizations. These reactions are fundamental to constructing complex molecular architectures that mimic natural products or exhibit novel biological activities.
The nitrile group in particular serves as a versatile handle for further derivatization. Hydrolysis of the nitrile can yield carboxylic acids, which can then be esterified or amidated to introduce additional functionality. This adaptability makes 5-chloro-2-(propan-2-yl)pyridine-4-carbonitrile a cornerstone in libraries of compounds used for high-throughput screening (HTS) programs aimed at identifying new lead molecules.
Advances in computational chemistry have further enhanced the utility of this compound by enabling virtual screening and molecular docking studies. These methods allow researchers to predict binding modes and affinities with biological targets, accelerating the drug discovery process. The structural features of 5-chloro-2-(propan-2-yl)pyridine-4-carbonitrile, particularly its aromaticity and electron-withdrawing nitrile group, make it an attractive candidate for designing molecules with optimized interactions against protein receptors.
In conclusion, 5-chloro-2-(propan-2-yl)pyridine-4-carbonitrile (CAS No. 2138045-00-6) represents a valuable asset in synthetic and medicinal chemistry. Its unique structural composition facilitates diverse chemical manipulations and has been leveraged in developing innovative solutions across pharmaceuticals and agrochemicals. As research continues to uncover new applications for this compound, its significance is poised to grow further, solidifying its role as a key intermediate in modern chemical synthesis.
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